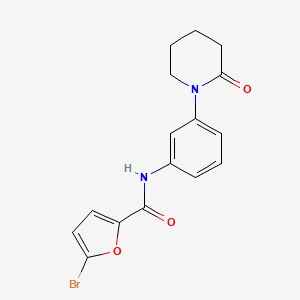
5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of furan carboxamide derivatives is well-documented in the literature. For instance, the paper titled "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling" describes the synthesis of N-(4-bromophenyl)furan-2-carboxamide by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylation using triphenylphosphine palladium as a catalyst . This method could potentially be adapted for the synthesis of "5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The crystal structure of a related compound, "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide," provides insights into the molecular conformation of bromophenyl furan derivatives. It was found to crystallize in the monoclinic space group with specific bond angles and distances, indicating possible hybridization effects at the furan atoms . These structural details could be relevant when considering the molecular geometry and electronic configuration of "this compound."
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound." However, the synthesis of various furan derivatives and their reactivity, such as the preparation of bromomethylene furanones and their role as inhibitors of microbial quorum sensing, can provide a foundation for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not explicitly discussed in the provided papers. However, the papers do mention the biological activities of similar compounds, such as their anti-bacterial and anti-viral activities . These activities suggest that the compound may have significant pharmacological potential, and its physical and chemical properties would be critical in determining its suitability for drug development.
Scientific Research Applications
Synthesis and Antibacterial Activities : The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been explored, demonstrating significant antibacterial activities against various drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These compounds were synthesized via Suzuki-Miyaura Cross-Coupling, showing the most effective activity against NDM-positive A. baumannii, highlighting their potential in addressing antibiotic resistance challenges (Siddiqa et al., 2022).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan-2-carboxamide derivatives, have shown potent antiprotozoal activity. These compounds exhibited significant in vitro efficacy against T. b. rhodesiense and P. falciparum, with some demonstrating excellent in vivo activity in mouse models. This research indicates the potential of furan-2-carboxamide derivatives in treating protozoal infections (Ismail et al., 2004).
Enantioselective Syntheses : The use of furan-2-carboxamide derivatives in the enantioselective synthesis of pyrrole alkaloid natural products has been documented. This approach utilizes palladium-catalyzed asymmetric annulation, offering a concise and efficient method for constructing complex natural products (Trost & Dong, 2007).
Antifungal and Antiviral Activities : Derivatives of furan-2-carboxamide have shown promise in antifungal and antiviral applications. Certain compounds have demonstrated significant activity against avian influenza virus H5N1 and various fungal pathogens, suggesting their potential in developing new treatments for infectious diseases (Flefel et al., 2012).
properties
IUPAC Name |
5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-14-8-7-13(22-14)16(21)18-11-4-3-5-12(10-11)19-9-2-1-6-15(19)20/h3-5,7-8,10H,1-2,6,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORCGLXZYIOZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
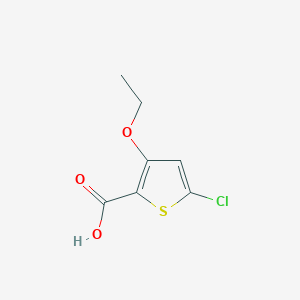
![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)
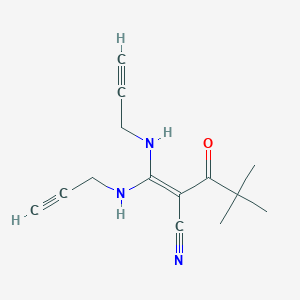

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
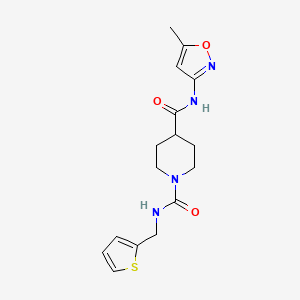
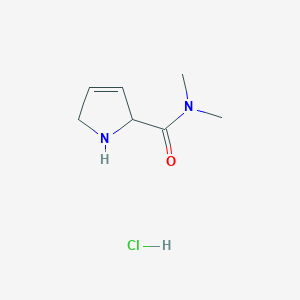
![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)
![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)